molecular formula C22H14ClN5O3 B3403171 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1105231-47-7

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B3403171
CAS No.: 1105231-47-7
M. Wt: 431.8
InChI Key: OCJQLGMOSZTQHJ-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClN5O3 and its molecular weight is 431.8. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide represents a significant class of oxadiazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN5O3C_{20}H_{16}ClN_5O_3 with a molecular weight of approximately 419.82 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus cereus4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing the NCI-60 cell line panel revealed that similar oxadiazole derivatives inhibited tumor cell proliferation effectively. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.

Case Study:
In a study by Du et al., oxadiazole derivatives were identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values ranged from 0.47 to 1.4 µM, indicating strong anticancer potential.

Neuroprotective Effects

Recent investigations have highlighted neuroprotective properties associated with oxadiazole compounds. These derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.

Enzyme IC50 Values (µM)
Acetylcholinesterase12.8 - 99.2
Butyrylcholinesterase53.1

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes: The oxadiazole ring enhances binding affinity to target enzymes like AChE and TS.
  • Cell Membrane Penetration: Increased lipophilicity allows for better penetration through cellular membranes, facilitating interaction with intracellular targets.

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O3/c23-16-8-6-15(7-9-16)20-26-21(31-27-20)18-5-2-10-28(22(18)30)13-19(29)25-17-4-1-3-14(11-17)12-24/h1-11H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJQLGMOSZTQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.